3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride
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Overview
Description
3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C6H2Cl3NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in various chemical reactions and as an intermediate in the synthesis of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with thionyl chloride (SOCl2) under reflux conditions to produce the carbonyl chloride derivative . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where pyridine derivatives are treated with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Amines and Alcohols: Used in substitution reactions to replace chlorine atoms.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the carbonyl chloride group.
Scientific Research Applications
3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Used in the development of biologically active molecules and pharmaceuticals.
Medicine: Involved in the synthesis of drugs and therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride involves its reactivity as a chlorinating agent. The compound can react with various nucleophiles, leading to the formation of new chemical bonds and the synthesis of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another chlorinated pyridine derivative with similar applications.
4-Chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3,5-Dichloropyridine-4-carbonyl chloride;hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to other chloropyridine derivatives .
Properties
IUPAC Name |
3,5-dichloropyridine-4-carbonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO.ClH/c7-3-1-10-2-4(8)5(3)6(9)11;/h1-2H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJHQJCHJQMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(=O)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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